molecular formula C9H20N2 B1443979 1-Ethyl-3-isopropylpiperazine CAS No. 1248908-17-9

1-Ethyl-3-isopropylpiperazine

Cat. No.: B1443979
CAS No.: 1248908-17-9
M. Wt: 156.27 g/mol
InChI Key: LHSKFSDJLXTYLK-UHFFFAOYSA-N
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Description

1-Ethyl-3-isopropylpiperazine is a chemical compound with the molecular formula C9H20N2 and a molecular weight of 156.27 g/mol . It is a derivative of piperazine, a six-membered ring containing two nitrogen atoms .


Synthesis Analysis

The synthesis of piperazine derivatives, such as this compound, has been a topic of recent research. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .

Scientific Research Applications

Chemical Analysis Techniques

1-Ethyl-3-isopropylpiperazine, while not directly mentioned in available research, shares structural similarities with compounds studied for various scientific applications. For instance, a method for determining 2-methoxypyrazine, including 3-ethyl- and 3-isopropyl- variants, in musts involves headspace solid-phase microextraction and gas chromatography, indicating the relevance of similar compounds in analytical chemistry for food and beverage quality assessment (Sala et al., 2000).

Environmental Science

In environmental science, studies on atrazine, a compound with structural components akin to this compound, have demonstrated the process of atrazine degradation by ozone and OH radicals in water treatment processes, providing insights into the removal of similar organic contaminants from water sources (Acero et al., 2000).

Organic Synthesis

The compound has been referenced in the context of organic synthesis, where organocuprates were used for asymmetric synthesis of α-amino acids, demonstrating the utility of similar piperazine compounds in producing biologically relevant molecules (Bull et al., 2001).

Pharmacology and Biomedical Research

Although direct applications of this compound in pharmacology were not found, compounds with structural similarities have been explored for their biological activities. For example, a study on the protective effect of a molecule against cardiac remodeling indicates the potential of piperazine derivatives in medical research (Emna et al., 2020).

Chemical Ecology

Additionally, studies on the chemical ecology of various species have identified pyrazine compounds as components of secretions or pheromones, suggesting potential research avenues for similar compounds in understanding interspecies communication (Wood, 2011).

Safety and Hazards

While specific safety and hazard data for 1-Ethyl-3-isopropylpiperazine is not available, it’s important to handle all chemical substances with appropriate safety measures. This includes wearing protective clothing, avoiding inhalation or contact with skin and eyes, and following proper disposal procedures .

Future Directions

Piperazine derivatives, including 1-Ethyl-3-isopropylpiperazine, continue to be a focus of research due to their wide range of potential applications. Future research may focus on developing new synthesis methods, exploring their biological activity, and investigating their potential use in various industries .

Properties

IUPAC Name

1-ethyl-3-propan-2-ylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2/c1-4-11-6-5-10-9(7-11)8(2)3/h8-10H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHSKFSDJLXTYLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCNC(C1)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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